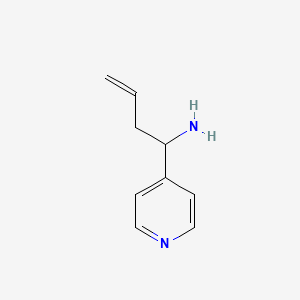
1-(Pyridin-4-yl)but-3-en-1-amine
Overview
Description
1-(Pyridin-4-yl)but-3-en-1-amine is an organic compound with the molecular formula C9H12N2 It features a pyridine ring attached to a butenyl chain with an amine group at the terminal position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
The compound likely interacts with its targets in a manner that induces changes at the molecular level, potentially altering cellular functions .
Biochemical Pathways
It’s plausible that the compound could influence multiple pathways, given the broad range of biological activities associated with similar compounds .
Pharmacokinetics
The compound’s molecular weight of 14821 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Based on the activities of similar compounds, it’s plausible that the compound could have a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Pyridin-4-yl)but-3-en-1-amine. For instance, the compound is sensitive to air and should be stored in cool, dry conditions in well-sealed containers . These factors should be considered when handling and using the compound.
Biochemical Analysis
Biochemical Properties
1-(Pyridin-4-yl)but-3-en-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, this compound can bind to proteins like hemoglobin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. This compound also affects gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their conformation, thereby affecting their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance certain cellular functions, such as increased enzyme activity and improved metabolic efficiency. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular apoptosis. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as monoamine oxidase and amino acid decarboxylase, influencing the production and degradation of neurotransmitters like dopamine and serotonin. These interactions can affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to membrane transporters, facilitating its uptake into cells, and interact with intracellular binding proteins that influence its localization and accumulation. These interactions are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on gene expression and metabolic processes. These localization patterns are essential for understanding the compound’s functional roles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)but-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with allylamine under basic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Saturated amines with a single bond in the butenyl chain.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-(Pyridin-4-yl)but-3-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Pyridine: A simpler analog with a similar aromatic ring structure but lacking the butenyl chain and amine group.
4-Aminopyridine: Contains a pyridine ring with an amine group directly attached to the ring, differing in the position and length of the side chain.
1-(Pyridin-3-yl)but-3-en-1-amine: A positional isomer with the pyridine ring attached at a different position on the butenyl chain.
Uniqueness: 1-(Pyridin-4-yl)but-3-en-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-pyridin-4-ylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,4-7,9H,1,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCTOFHNCFEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287318 | |
| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845253-09-0 | |
| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845253-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



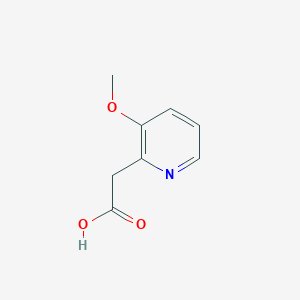
![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)
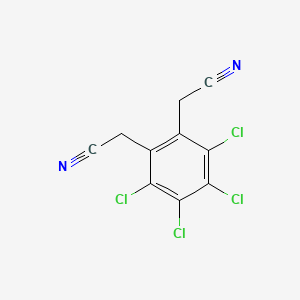


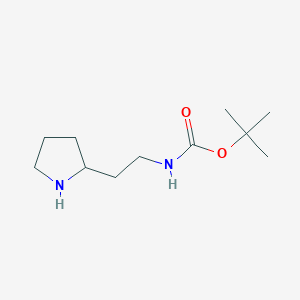



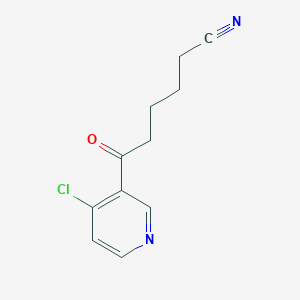
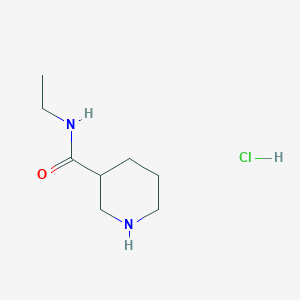
![3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B1395268.png)
![3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1395269.png)
